Dimethyl 3,3'-(iminodisulfonyl)dibenzoate
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Overview
Description
Dimethyl 3,3’-(iminodisulfonyl)dibenzoate is a chemical compound with the molecular formula C16H15NO8S2. It is known for its unique structure, which includes two benzoate groups connected by an iminodisulfonyl linkage. This compound is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 3,3’-(iminodisulfonyl)dibenzoate typically involves the reaction of 3,3’-(iminodisulfonyl)dibenzoic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of Dimethyl 3,3’-(iminodisulfonyl)dibenzoate follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize yield and efficiency. The final product is subjected to rigorous quality control measures to ensure its purity and consistency.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 3,3’-(iminodisulfonyl)dibenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfide groups.
Substitution: The benzoate groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzoate derivatives.
Scientific Research Applications
Dimethyl 3,3’-(iminodisulfonyl)dibenzoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Dimethyl 3,3’-(iminodisulfonyl)dibenzoate involves its interaction with specific molecular targets. The sulfonyl groups can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, including antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
Dimethyl 4,4’-(methylenebis(azanediyl))dibenzoate: Known for its self-healing properties and nonlinear optical activities.
3,3’-[Iminobis(sulfonyl)]dibenzoic acid: The parent compound of Dimethyl 3,3’-(iminodisulfonyl)dibenzoate.
Uniqueness
Dimethyl 3,3’-(iminodisulfonyl)dibenzoate is unique due to its specific iminodisulfonyl linkage, which imparts distinct chemical and biological properties
Properties
CAS No. |
23847-25-8 |
---|---|
Molecular Formula |
C16H15NO8S2 |
Molecular Weight |
413.4 g/mol |
IUPAC Name |
methyl 3-[(3-methoxycarbonylphenyl)sulfonylsulfamoyl]benzoate |
InChI |
InChI=1S/C16H15NO8S2/c1-24-15(18)11-5-3-7-13(9-11)26(20,21)17-27(22,23)14-8-4-6-12(10-14)16(19)25-2/h3-10,17H,1-2H3 |
InChI Key |
PZEGPNRDFAKEMO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)S(=O)(=O)NS(=O)(=O)C2=CC=CC(=C2)C(=O)OC |
Origin of Product |
United States |
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